Feloprentan (LU-302872): Mechanistic Insights into Dual Endothelin Receptor Antagonism
Feloprentan (LU-302872): Mechanistic Insights into Dual Endothelin Receptor Antagonism
Executive Summary
Feloprentan (developmental codes LU-302872 and LU-224332) is a highly potent, orally bioavailable, non-peptide dual endothelin receptor antagonist (ERA)[1][2][3]. By competitively inhibiting both Endothelin A (ETA) and Endothelin B (ETB) receptors, Feloprentan neutralizes the pleiotropic pathophysiological effects of Endothelin-1 (ET-1), the most potent endogenous vasoconstrictor[4]. This technical whitepaper dissects the pharmacological profile, molecular mechanism of action, and the rigorous, self-validating experimental methodologies required to evaluate Feloprentan in preclinical models.
The Rationale for Dual ETA/ETB Antagonism
The endothelin system is governed by two G-protein-coupled receptors: ETA and ETB[4][5].
-
ETA Receptors: Primarily localized on vascular smooth muscle cells, mediating potent vasoconstriction, cellular proliferation, and pro-fibrotic signaling[4].
-
ETB Receptors: Expressed on endothelial cells (mediating vasodilation via nitric oxide and prostacyclin release and acting as a clearance receptor for ET-1) and on smooth muscle cells (mediating vasoconstriction)[4].
The Causality of Experimental Drug Design: Early therapeutic strategies focused on selective ETA antagonists (e.g., sitaxentan, ambrisentan) to preserve ETB-mediated vasodilation and ET-1 clearance[6]. However, selective ETA blockade leads to a compensatory surge in circulating ET-1, which can overstimulate smooth muscle ETB receptors, driving paradoxical vasoconstriction and inflammation. Feloprentan was systematically engineered via structural variation of an ETA-selective precursor (LU-135252) to retain high ETA affinity while acquiring substantial ETB affinity[1]. This dual blockade effectively silences the entire ET-1 signaling axis, preventing compensatory ETB-mediated pathology in conditions like pulmonary fibrosis and post-infarction ventricular remodeling[2].
Pharmacological and Physicochemical Profile
Feloprentan is synthesized as an enantiomerically pure propionic acid derivative via an eight-step acid-catalyzed transetherification process[1][7].
Table 1: Quantitative Pharmacological Profile of Feloprentan (LU-302872)
| Parameter | Value | Source/Context |
| Chemical Name | (2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropanoic acid | IUPAC standard[3] |
| Molecular Weight | 528.6 g/mol | Monoisotopic mass: 528.23 Da[3] |
| ETA Binding Affinity ( Ki ) | 2.15 nM | High-affinity competitive inhibition[1][7] |
| ETB Binding Affinity ( Ki ) | 4.75 nM | High-affinity competitive inhibition[1][7] |
| In Vivo Half-Life ( t1/2 ) | ~2.0 hours | Measured in rat plasma models |
| Effective In Vivo Dose | 10 mg/kg (Oral) | Reverses big ET-induced blood pressure increase[1] |
Mechanism of Action: Interrupting the ET-1 Axis
Feloprentan acts as a competitive antagonist at the orthosteric binding sites of both ETA and ETB receptors. By occupying these receptors, it prevents ET-1 from initiating the Phospholipase C (PLC) cascade, thereby halting inositol triphosphate (IP3)-mediated intracellular calcium release[5][8].
Figure 1: Mechanism of Action of Feloprentan blocking the ET-1/PLC/IP3 signaling cascade.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the evaluation of Feloprentan requires robust, self-validating experimental designs. Below is the gold-standard methodology for determining receptor binding affinities, incorporating internal controls to guarantee that the observed displacement is strictly receptor-mediated.
Protocol 1: ETA/ETB Radioligand Binding Assay
Rationale: Utilizing native tissue preparations (A10 cells for ETA and rat cerebellum for ETB) ensures that the antagonist is evaluated against physiologically relevant receptor conformations rather than artificial recombinant artifacts[4].
Step-by-Step Methodology:
-
Tissue Preparation:
-
ETA Source: Culture rat aortic smooth muscle A10 cells (ATCC CRL-1476). Harvest and homogenize in cold buffer (50 mM Tris-HCl, pH 7.4)[4].
-
ETB Source: Dissect and homogenize rat cerebellum in the same buffer[4].
-
Centrifuge homogenates at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer containing protease inhibitors.
-
-
Assay Assembly (96-Well Multiscreen Plates):
-
Add 20 pM of [ 125 I] ET-1 (the radioligand) to each well[4].
-
Add varying concentrations of Feloprentan (LU-302872) ranging from 10−11 to 10−5 M to generate a dose-response curve.
-
Self-Validation Step: Include a "Total Binding" control (vehicle only) and a "Non-Specific Binding" (NSB) control containing 1μM unlabeled ET-1. Specific binding is calculated as Total - NSB.
-
-
Incubation & Filtration:
-
Incubate the plates at 25°C for 120 minutes to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through Millipore 0.22 µm filters[4]. Wash three times with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure bound radioactivity using a gamma scintillation counter.
-
Analyze data via non-linear regression to determine the IC50 . Calculate the Ki using the Cheng-Prusoff equation.
-
Figure 2: Workflow for the competitive radioligand binding assay of Feloprentan.
Protocol 2: In Vivo Hemodynamic Assessment
Rationale: To confirm that the in vitro binding translates to physiological efficacy, Feloprentan is tested against big ET-1-induced hemodynamic changes. Big ET-1 is the precursor to ET-1; using it assesses both the conversion pathway and the subsequent receptor activation[1].
-
Animal Preparation: Anesthetize male Sprague-Dawley rats and catheterize the carotid artery (for blood pressure monitoring) and jugular vein (for drug administration)[1].
-
Baseline & Dosing: Establish baseline Mean Arterial Pressure (MAP). Administer Feloprentan (10 mg/kg, orally) or vehicle[1].
-
Challenge: Inject big ET-1 intravenously.
-
Validation: In vehicle-treated rats, big ET-1 induces a sustained hypertensive response. In Feloprentan-treated rats, this response is entirely blunted, confirming systemic ETA/ETB blockade[1].
Translational Applications and Tissue-Specific Effects
The broad expression of ET receptors means dual antagonism has wide-ranging translational implications:
-
Pulmonary Fibrosis & Inflammation: In ET-1 transgenic mice, elevated ET-1 drives pulmonary inflammation and interstitial fibrosis. Treatment with Feloprentan abolishes these fibrotic and inflammatory markers, highlighting the critical role of dual ET blockade in restoring the balance between the ET system and nitric oxide (NO) counter-regulation[2].
-
Post-Infarction Remodeling: Following myocardial infarction (MI), ET-1 expression surges in the scar tissue, driving pro-fibrotic and pro-inflammatory cascades. While short-term blockade is beneficial, long-term administration of LU-420627 (the HCl salt of LU-302872) in post-MI rats was shown to impair scar healing and exacerbate ventricular dilation, indicating that basal ET signaling is required for structural matrix deposition during late-stage cardiac repair[6].
-
Astrocyte Modulation: In the central nervous system, ET-1 reduces gap junction permeability and increases astrocytic protein content (hypertrophy). Feloprentan (at 10 µM) effectively blocks this ET-1-induced astrocytic hypertrophy, suggesting potential neuroprotective applications in ischemic stroke where tissue ET-1 levels are elevated[8].
Conclusion
Feloprentan (LU-302872) represents a masterclass in rational drug design, achieving potent, balanced dual antagonism of ETA and ETB receptors. Through rigorous, self-validating binding assays and in vivo hemodynamic models, it has proven to be a critical pharmacological tool for dissecting the endothelin system. While its ability to halt ET-1-driven fibrosis and vasoconstriction is profound, translational studies underscore the complex, context-dependent nature of endothelin signaling in tissue repair.
References
-
Wikipedia Contributors. "Endothelin receptor antagonist." Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Amberg, W., et al. (1999). "Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist." Journal of Medicinal Chemistry, 42(16), 3026-32. Available at: [Link]
-
National Center for Advancing Translational Sciences (NCATS). "FELOPRENTAN - Inxight Drugs." NCATS. Available at: [Link]
-
Patsnap Synapse. "LU-224332 - Drug Targets, Indications, Patents." Patsnap. Available at: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9893800, Feloprentan." PubChem. Available at: [Link]
-
Riechers, H., et al. (2000). "Selective ETA Antagonists. 5. Discovery and Structure−Activity Relationships of Phenoxyphenylacetic Acid Derivatives." Journal of Medicinal Chemistry. Available at: [Link]
-
Hösli, E., et al. (2003). "Effect of endothelin-1 on astrocytic protein content." PubMed. Available at: [Link]
-
Nguyen, Q. T., et al. (2001). "Long-Term Effects of Nonselective Endothelin A and B Receptor Antagonism in Postinfarction Rat." Circulation (American Heart Association Journals). Available at: [Link]
- Google Patents. "WO2004100991A1 - Use of endothelin-1 antagonists for improving cancer therapy." Google Patents.
Sources
- 1. Discovery and synthesis of (S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2- (4,6-dimethylpyrimidin-2-yloxy)-3,3-diphenylpropionic acid (LU 302872), a novel orally active mixed ET(A)/ET(B) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LU-224332 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Feloprentan | C31H32N2O6 | CID 9893800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2004100991A1 - Use of endothelin-1 antagonists for improving cancer therapy - Google Patents [patents.google.com]
- 6. Endothelin receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of endothelin-1 on astrocytic protein content - PubMed [pubmed.ncbi.nlm.nih.gov]
